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Dapagliflozin-d5 Tetraacetate

Cat. No.: B1156321
M. Wt: 582.05
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Compounds as Research Probes and Internal Standards

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in pharmaceutical research. clearsynth.com This substitution can lead to a "kinetic isotope effect," where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, potentially slowing down the metabolic processes that involve breaking this bond. bioscientia.de This property can improve the pharmacokinetic profile of a drug by increasing its half-life and bioavailability. eurisotop.comnih.gov

Furthermore, deuterated compounds are invaluable as internal standards in bioanalytical methods, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comaptochem.comlcms.cz Since a deuterated internal standard has nearly identical chemical and physical properties to the drug being analyzed, it can effectively compensate for variations during sample preparation and analysis, leading to more accurate and reliable quantification of the drug in biological samples. aptochem.comlcms.czacanthusresearch.com

Contextualization of Dapagliflozin-d5 Tetraacetate within SGLT2 Inhibitor Research

Dapagliflozin (B1669812) is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys. medchemexpress.comnih.gov By inhibiting SGLT2, dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. nih.govcaldic.com It is used in the management of type 2 diabetes and has also shown benefits in patients with heart failure and chronic kidney disease. nih.govccs.caplos.org

Dapagliflozin-d5 is a deuterated analog of dapagliflozin, meaning five hydrogen atoms in the molecule have been replaced with deuterium. medchemexpress.comontosight.ai This isotopically labeled version serves as a critical tool in research, particularly in pharmacokinetic studies to accurately measure the concentration of dapagliflozin in biological fluids. ontosight.aichemicalbook.com The development and use of such labeled compounds are integral to understanding the drug's behavior in the body and for the continued research and development of other SGLT2 inhibitors. medchemexpress.commedchemexpress.com

Rationale for the Specific Deuteration and Tetraacetylation of Dapagliflozin

The deuteration of dapagliflozin to create Dapagliflozin-d5 is primarily for its use as an internal standard in quantitative bioanalysis. ontosight.aichemicalbook.com The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the non-labeled dapagliflozin by a mass spectrometer, while its chemical behavior remains virtually identical. aptochem.com This ensures accurate measurement of dapagliflozin concentrations in complex biological matrices. clearsynth.com

The tetraacetylation of Dapagliflozin-d5 results in this compound. lgcstandards.com Acetylation is a chemical process that can be used during the synthesis and purification of dapagliflozin. googleapis.comgoogle.com The tetraacetylated form is an intermediate in some synthetic routes of dapagliflozin. google.com This modification can also serve to protect the hydroxyl groups of the glucose moiety during certain chemical transformations in a laboratory setting. vulcanchem.com Therefore, this compound is a specialized chemical tool used in the synthesis and analysis of dapagliflozin and its analogs. lgcstandards.comvenkatasailifesciences.com

Properties

Molecular Formula

C₂₉H₂₈D₅ClO₁₀

Molecular Weight

582.05

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol 2,3,4,6-Tetraacetate; 

Origin of Product

United States

Synthetic Methodologies for Dapagliflozin D5 Tetraacetate

Precursor Synthesis and Derivatization Pathways for Dapagliflozin (B1669812) Core

The synthesis of the Dapagliflozin core, a C-aryl glucoside, begins with the construction of the diarylmethane aglycone. gelest.com This typically involves two primary strategies: Friedel-Crafts reactions or the coupling of an organometallic reagent with an aldehyde, followed by reduction. gelest.comgoogle.com

One common pathway starts with the Friedel-Crafts acylation of a suitable precursor, like 2-chloro-5-bromobenzoic acid, with phenetole (B1680304) (ethoxybenzene) to form a diaryl ketone. google.com This ketone is then reduced to the corresponding methylene (B1212753) bridge, yielding the core diarylmethane structure, such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.compensoft.net This aryl bromide serves as a key intermediate for subsequent coupling with the glucose moiety. pensoft.net

Stereoselective Synthesis of the Glucoside Moiety

The crucial step in the synthesis is the stereoselective formation of the C-C bond between the anomeric carbon of the glucose unit and the aglycone, ensuring the desired β-anomer configuration. gelest.com A prevalent method involves the nucleophilic attack of an arylmetal reagent on an electrophilic sugar derivative. acs.orgclockss.org

A widely used electrophile is a protected gluconolactone (B72293), such as 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. pensoft.net The diarylmethane precursor is converted into an aryllithium species via lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C). acs.orgias.ac.in This highly reactive nucleophile then attacks the carbonyl group of the gluconolactone to form a lactol intermediate. acs.orglookchem.com

The stereoselectivity of the subsequent reduction of this lactol is critical. The reduction is typically accomplished using a reducing agent like triethylsilane (Et3SiH) in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2). pensoft.netacs.org The hydride attack preferentially occurs from the axial direction on the intermediate oxocarbenium ion, leading to the formation of the desired β-C-glucoside due to kinetic anomeric effects. acs.org Other approaches include the use of glycosyl halides or Hiyama cross-coupling reactions to achieve the C-glycosylation. acs.orgchemistryviews.org

Strategic Incorporation of Deuterium (B1214612) Atoms (d5) into the Ethoxybenzyl Group

The introduction of the five deuterium atoms onto the ethoxy group is a key modification that distinguishes Dapagliflozin-d5 Tetraacetate. This is achieved by using a deuterated building block during the synthesis of the aglycone precursor.

The synthesis of the deuterated aglycone typically starts from 4-(5-bromo-2-chlorobenzyl)phenol. chemicalbook.com The d5-ethoxy group is introduced via a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile. The deuterated ethyl source is introduced using a deuterated electrophile, most commonly ethyl-d5 iodide (CD3CD2I) or ethyl-d5 bromide (CD3CD2Br).

Table 1: Typical Reagents and Conditions for Deuteration
StepReagentsSolventTypical Conditions
Deprotonation of PhenolPotassium carbonate (K2CO3), Sodium hydride (NaH)Acetone, Dimethylformamide (DMF)Room temperature to gentle heating
AlkylationEthyl-d5 iodide (CD3CD2I) or Ethyl-d5 bromide (CD3CD2Br)Acetone, Dimethylformamide (DMF)Room temperature to 60 °C

This reaction yields the key intermediate, 1-(5-bromo-2-chlorobenzyl)-4-(ethoxy-d5)benzene, which contains the required deuterium label and is ready for coupling with the glucoside moiety.

The regioselectivity of the deuteration is precisely controlled by the synthetic strategy. By using a pre-synthesized deuterated reagent like ethyl-d5 iodide, the deuterium atoms are exclusively incorporated into the ethyl group of the ethoxybenzyl moiety. The Williamson ether synthesis ensures that the ether linkage forms only at the phenolic position of the diarylmethane precursor.

Isotopic purity is a critical parameter for isotopically labeled standards. The isotopic purity of the final this compound is primarily dependent on the isotopic enrichment of the starting deuterated reagent (ethyl-d5 iodide). Commercially available deuterated reagents often have high isotopic purity (typically >98%), which translates directly to the final product. Analytical techniques such as mass spectrometry and NMR spectroscopy are used to confirm the level of deuterium incorporation and the isotopic purity of the final compound.

Multi-Step Acetylation Procedures for Tetraacetate Formation

The final step in the synthesis is the acetylation of the four hydroxyl groups on the glucose ring to form the tetraacetate derivative. gelest.com

During the C-C bond formation between the aglycone and the sugar, the hydroxyl groups of the glucose moiety must be protected to prevent unwanted side reactions. jocpr.com Common protecting groups used in Dapagliflozin synthesis include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), or ester groups like pivalates. gelest.compensoft.net These groups are chosen for their stability under the conditions of the coupling reaction and for their ease of removal. jocpr.com

For instance, in the pathway involving a gluconolactone, the hydroxyl groups are often protected as TMS ethers. pensoft.net After the C-glycoside bond is formed and the lactol is reduced, these TMS groups are typically removed under acidic conditions (e.g., with methanesulfonic acid in methanol) to yield the unprotected C-aryl glucoside. ias.ac.inlookchem.com

Once the unprotected Dapagliflozin-d5 is obtained, the final acetylation is performed. This is a straightforward peracetylation reaction, commonly carried out using an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com The reaction converts all four hydroxyl groups on the pyranose ring to acetate (B1210297) esters, yielding the final product, this compound. google.com This tetra-acetylated compound is often a stable, crystalline solid, which facilitates its isolation and purification. lookchem.com

Optimized Acetylation Reaction Parameters

The acetylation of dapagliflozin or its deuterated analog to yield the tetraacetate intermediate is a crucial step that facilitates purification. lookchem.com This conversion into a stable, crystalline solid is ideal for isolation. lookchem.com The process typically involves reacting the dapagliflozin starting material with an acetylating agent, such as acetic anhydride, in the presence of a catalyst. google.com Optimization of this reaction focuses on solvent selection, catalyst loading, temperature, and reaction time to maximize yield and purity. google.com

Ketones and chlorinated solvents are commonly employed for this transformation. google.com Acetone and dichloromethane (B109758) are frequently cited examples. google.com A catalytic amount of dimethylaminopyridine (DMAP) is often added to facilitate the reaction. google.com The reaction temperature and duration are carefully controlled to ensure complete acetylation while minimizing the formation of byproducts. google.com Studies have explored various conditions to refine this process. google.com

Below is a table summarizing parameters from different optimization experiments for the acetylation of dapagliflozin, which are applicable to its deuterated analog.

Table 1: Optimized Acetylation Reaction Parameters

Parameter Condition A Condition B Condition C
Starting Material Dapagliflozin (10 g) Dapagliflozin (5 g) Dapagliflozin (10 g)
Solvent Acetone (50 mL) Acetone (50 mL) Dichloromethane (100 mL)
Acetylation Agent Acetic Anhydride (11.6 mL) Acetic Anhydride (7 mL) Acetic Anhydride (11.6 mL)
Catalyst DMAP (0.15 g) DMAP (0.15 g) DMAP (0.3 g)
Temperature 25°C - 30°C 50°C - 55°C 40°C - 50°C
Reaction Time ~3 hours ~5 hours ~3 hours

| Reference | google.com | google.com | google.com |

Purification and Isolation Techniques for Labeled and Acetylated Derivatives

Following the acetylation reaction, a robust purification strategy is necessary to isolate this compound of high purity. The acetylated compound's crystalline nature is advantageous for purification. lookchem.com The typical workflow begins with the removal of the reaction solvent under vacuum. google.com

The resulting residue is then subjected to a series of dissolution, washing, and recrystallization steps. One common method involves dissolving the crude product in a solvent like dichloromethane and washing it with water to remove water-soluble impurities and excess reagents. google.com

Crystallization is the primary technique for purification. This is often achieved by dissolving the crude material in a suitable solvent system at an elevated temperature, followed by gradual cooling to induce crystallization. google.com A mixture of ethanol (B145695) and water is a documented solvent system for this purpose. google.com The solid product is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. google.com The purity of the isolated product is typically assessed using methods such as High-Performance Liquid Chromatography (HPLC). google.com

Table 2: Purification and Isolation Protocol

Step Procedure Purpose
1. Initial Workup Concentrate the reaction mixture under vacuum. Remove reaction solvent.
2. Extraction Dissolve residue in dichloromethane and wash with water. Remove water-soluble impurities.
3. Crystallization Dissolve the semi-pure solid in an ethanol:water (1:1) mixture at 70-75°C, followed by gradual cooling to 5-10°C and stirring. Purify the compound via recrystallization.
4. Second Crystallization The solid is filtered and re-dissolved in pure ethanol at 70-75°C, then cooled again to 5-10°C. Further enhance purity.
5. Isolation Filter the solid product. Isolate the purified crystals.
6. Washing Wash the filtered solid with cold ethanol:water (1:1). Remove any remaining soluble impurities from the crystal surface.
7. Drying Dry the solid under vacuum at 40-45°C. Remove residual solvents to yield the final product.

| Reference | google.com | |

Synthesis of Related Dapagliflozin Impurities and Metabolite Analogs as Reference Standards

The synthesis of dapagliflozin impurities and metabolites is essential for their use as reference standards in quality control and metabolic studies. ias.ac.in These standards are crucial for identifying and quantifying potential impurities in the active pharmaceutical ingredient (API) and for understanding the drug's metabolic fate. ias.ac.inresearchgate.net Several key metabolites, including benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin, have been synthesized for this purpose. ias.ac.in

A streamlined synthetic approach often begins with a common intermediate, such as tetra-acetylated dapagliflozin. ias.ac.in For example, the synthesis of tetra-acetyl benzylic hydroxy dapagliflozin can be achieved by reacting tetra-acetyl dapagliflozin with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as chloroform (B151607) under reflux conditions. ias.ac.in

Subsequent deacetylation of the acetylated intermediates is required to yield the final metabolite analogs. This is typically accomplished using a base like lithium hydroxide (B78521) monohydrate in a solvent mixture such as water, tetrahydrofuran (B95107) (THF), and methanol. ias.ac.in

Another key metabolite, oxo dapagliflozin, can be synthesized and then used as a precursor for benzylic hydroxy dapagliflozin through reduction with sodium borohydride (B1222165) (NaBH4) in methanol. ias.ac.in The synthesis of these various analogs provides the necessary reference materials for analytical method development and validation. wipo.int

Advanced Analytical Characterization of Dapagliflozin D5 Tetraacetate

Spectroscopic Confirmation of Structure and Isotopic Enrichment

Spectroscopic methods are indispensable for the definitive structural elucidation of Dapagliflozin-d5 Tetraacetate, providing insights into the atomic arrangement, functional groups, and the precise location and extent of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Purity (e.g., 1H, 13C, 2H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. A combination of 1H, 13C, and 2H NMR experiments offers a complete picture of the molecule.

¹³C NMR provides information on the carbon framework of the molecule. The signals for the carbons directly bonded to deuterium will exhibit a characteristic splitting pattern and a slight upfield shift, confirming the location of the isotopic labels.

²H NMR (Deuterium NMR) is used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. This is a direct method to verify isotopic enrichment.

Illustrative ¹H NMR Data for this compound: (Note: The following data is illustrative, as specific experimental data for this compound is not widely published. Chemical shifts (δ) are in ppm.)

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic Protons~7.0-7.4mSignals corresponding to the protons on the phenyl rings.
Glucopyranosyl Ring Protons~3.5-5.5mComplex multiplets due to the protons on the sugar moiety.
Methylene (B1212753) Protons (benzyl)~4.0-4.2mProtons of the CH₂ group connecting the phenyl rings.
Acetyl Protons~1.9-2.1sMultiple sharp singlets corresponding to the four acetate (B1210297) groups.
Ethyl Protons (ethoxybenzyl)No signal-Absence of signals confirms deuteration at the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The presence of characteristic absorption bands confirms the key structural features of the molecule. The IR spectrum is expected to show strong absorptions corresponding to the carbonyl groups of the tetraacetate, the aromatic C-H bonds, and the C-O bonds of the ether and ester groups. The C-D stretching vibrations, typically observed in the range of 2100-2250 cm⁻¹, provide direct evidence of deuteration.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)~1740-1760Strong
Aromatic C-H~3000-3100Medium
Aliphatic C-H~2850-3000Medium
C-D~2100-2250Weak to Medium
C-O (Ether and Ester)~1000-1300Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Deuterium Content Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and isotopic enrichment of this compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The mass difference between the deuterated compound and its non-deuterated counterpart should correspond to the number of deuterium atoms incorporated. The isotopic distribution pattern observed in the mass spectrum can further confirm the level of deuterium enrichment.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any potential impurities. A thorough impurity profile is crucial for ensuring the quality and reliability of this analytical standard.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. alentris.org A reversed-phase HPLC method, typically using a C18 column, is employed to separate the main compound from any related substances. innovareacademics.inscispace.cominnovareacademics.insphinxsai.compnrjournal.comresearchgate.netnih.govijprajournal.comimpactfactor.orgijpsjournal.comimpactfactor.orgresearchgate.net

UV Detection is used for the quantitative determination of the main peak and any UV-active impurities. The wavelength for detection is typically set at the absorption maximum of the chromophores in the molecule, often around 224 nm. scispace.comsphinxsai.comnih.govijprajournal.comijpsjournal.com

Mass Spectrometric (MS) Detection , coupled with HPLC (LC-MS), provides structural information about the impurities, aiding in their identification. alentris.orgscispace.com This is particularly useful for identifying process-related impurities and degradation products. scispace.comnih.gov

Typical HPLC Method Parameters for this compound Analysis:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water (with or without a buffer) scispace.com
Flow Rate1.0 mL/min scispace.cominnovareacademics.in
DetectionUV at 224 nm and/or Mass Spectrometry scispace.com
Column Temperature35°C scispace.com

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography (GC) is utilized to detect and quantify volatile impurities, such as residual solvents from the synthesis and purification processes. alentris.org Given that this compound is a non-volatile compound, GC analysis is primarily focused on the volatile components that may be present in the sample. A headspace GC method is often employed for this purpose to avoid contamination of the GC system with the non-volatile analyte.

Chiral Chromatography for Stereoisomeric Purity

The stereoisomeric purity of this compound is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Chiral chromatography is the primary technique for the separation and quantification of stereoisomers. researchgate.net While specific methods for this compound are not extensively published, the methodologies applied to Dapagliflozin (B1669812) are highly relevant.

High-performance liquid chromatography (HPLC) is a commonly employed technique for the chiral separation of Dapagliflozin and its isomers. researchgate.netgoogle.com Both standard reversed-phase columns, such as C18, and specialized chiral columns are utilized. researchgate.net Chiral stationary phases, for instance those based on amylose (B160209) or cellulose (B213188) derivatives like the Chiralpak series, have demonstrated effective separation of Dapagliflozin's α and β isomers. researchgate.netgoogle.com

The selection of the mobile phase is crucial for achieving optimal separation. A typical mobile phase might consist of a mixture of solvents such as n-hexane, ethanol (B145695), and methanol. google.com The detection is commonly performed using a UV detector at a specific wavelength, for example, 224 nm. google.com The goal of the method is to achieve a baseline separation of the desired stereoisomer from its potential contaminants, ensuring the stereoisomeric purity of the this compound.

A representative data table for a chiral chromatography analysis is presented below. Please note that this is a hypothetical example to illustrate the data format.

ParameterResult
Chromatographic ColumnChiralpak AD-H
Mobile Phasen-Hexane:Ethanol (90:10 v/v)
Flow Rate1.0 mL/min
Detection Wavelength224 nm
Retention Time (Desired Isomer)12.5 min
Retention Time (Undesired Isomer)15.2 min
Stereoisomeric Purity>99.5%

Quantitative Determination of Isotopic Purity (Atom % D)

The isotopic purity of this compound, specifically the atom percentage of deuterium (Atom % D), is a key parameter that confirms the successful incorporation of the deuterium labels. This is critical for its use as an internal standard in pharmacokinetic studies. High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds. nih.govrsc.org

This method involves the analysis of the mass spectrum of the compound to determine the relative abundance of the molecular ions containing different numbers of deuterium atoms (isotopologues). nih.gov By comparing the intensity of the ion corresponding to the fully deuterated molecule (d5) to the intensities of the ions with fewer deuterium atoms (d0 to d4), the isotopic purity can be accurately calculated. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium labels and provide insights into the isotopic purity. rsc.org

The following table illustrates a typical presentation of isotopic purity data for a deuterated compound.

IsotopologueRelative Abundance (%)
d00.1
d10.3
d20.8
d31.5
d43.3
d594.0
Isotopic Purity (Atom % D) >98%

Stability Assessment of this compound for Long-Term Storage and Application

Assessing the stability of this compound is crucial to ensure its integrity and purity over time, which is essential for its reliable use as a reference standard or synthetic intermediate. Stability studies are designed to evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the compound. nih.gov

As an acetylated compound, this compound may be susceptible to hydrolysis, leading to the loss of acetyl groups and the formation of degradation products. japer.inresearchgate.net Therefore, stability studies would typically involve storing the compound under controlled conditions, often following International Council for Harmonisation (ICH) guidelines, and periodically analyzing samples for any signs of degradation. nih.gov

Analytical techniques such as HPLC are used to monitor the purity of the compound and to detect and quantify any degradation products that may form over time. The results of these studies are used to establish appropriate storage conditions and to determine the shelf-life of the compound. For many pharmaceutical compounds and intermediates, storage in a cool, dry, and dark environment is recommended to minimize degradation. scielo.br

Storage ConditionDurationPurity (%)Degradation Products (%)
25°C / 60% RH0 months99.8<0.1
25°C / 60% RH6 months99.70.1
25°C / 60% RH12 months99.50.3
40°C / 75% RH6 months98.90.9

Method Development and Validation for Analytical Quantification Using Dapagliflozin D5 Tetraacetate

Role of Dapagliflozin-d5 Tetraacetate as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known concentration to samples, calibrators, and quality controls to correct for the variability inherent in the analytical procedure. scioninstruments.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS assays. scispace.comkcasbio.com This is because its physical and chemical properties are nearly identical to the analyte of interest, Dapagliflozin (B1669812). The primary difference is its mass, due to the incorporation of five deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they are affected equally by various factors during analysis. texilajournal.com

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for the precise and accurate quantification of compounds. nih.gov The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of the analytical process. up.ac.zaosti.gov

This "isotope spike" homogenously mixes with the endogenous, unlabeled analyte (Dapagliflozin) in the sample. youtube.com During sample preparation (e.g., extraction, concentration) and LC-MS/MS analysis, any loss of the analyte will be accompanied by a proportional loss of the SIL internal standard. scioninstruments.com The mass spectrometer does not measure the absolute signal intensity of the analyte but rather the ratio of the response of the analyte to the response of the SIL internal standard. nih.gov This ratio is then used to calculate the exact concentration of the analyte in the original sample by comparing it to the ratios obtained from calibration standards with known concentrations. Because the method relies on a ratio measurement, it is highly reproducible and can correct for variations that would otherwise compromise the accuracy of the assay. up.ac.zayoutube.com

A significant challenge in bioanalytical chemistry is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). kcasbio.com These effects can cause ion suppression or enhancement, leading to inaccurate quantification. kcasbio.com Furthermore, variability in sample preparation, such as inconsistent recovery during extraction steps, can introduce significant errors. texilajournal.com

This compound is instrumental in mitigating these issues. Since it is structurally and chemically almost identical to Dapagliflozin, it co-elutes from the liquid chromatography column at virtually the same time. texilajournal.com Consequently, both the analyte and the internal standard experience the same degree of matrix-induced ion suppression or enhancement in the mass spectrometer's ion source. kcasbio.com By calculating the analyte-to-internal standard peak area ratio, these effects are effectively normalized, or canceled out. kcasbio.comtexilajournal.com Similarly, any physical loss of the analyte during the multi-step sample preparation process is mirrored by the internal standard, ensuring that the ratio, and thus the final calculated concentration, remains accurate. scispace.com

Applications in Preclinical Metabolic and Pharmacokinetic Research

Investigation of Dapagliflozin (B1669812) Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models using Dapagliflozin-d5 Tetraacetate as a Tracer

The characterization of a drug's ADME profile is fundamental to understanding its disposition in the body. Using a stable isotope-labeled tracer like Dapagliflozin-d5 provides a powerful method for elucidating these pathways with high sensitivity and specificity, complementing studies that use radiolabeled compounds like [14C]dapagliflozin. nih.govresearchgate.net

Ex vivo and in vitro systems are crucial for predicting a drug's metabolic fate in humans and for comparing metabolic pathways across different species. In these studies, this compound (after conversion to its active form) is incubated with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nih.gov The rate of disappearance of the deuterated parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the unlabeled compound often used as the test article and the labeled version as the internal standard for precise quantification.

Research has shown that the metabolic profiles of dapagliflozin are qualitatively similar across these species, with the primary pathways being glucuronidation and, to a lesser extent, hydroxylation. nih.govresearchgate.net However, the rate of metabolism varies. For instance, rat hepatocyte incubations demonstrated the highest metabolic turnover, while dapagliflozin was found to be most stable in human hepatocytes, indicating slower clearance in humans compared to rats. nih.govresearchgate.net

Table 1: Comparative In Vitro Metabolic Stability of Dapagliflozin in Hepatocytes

SpeciesRelative Metabolic Turnover Rate
RatHighest
MouseIntermediate
DogIntermediate
MonkeyLow
HumanLowest (Most Stable)

This table is based on findings that rat hepatocytes show the highest turnover, while human hepatocytes show the greatest stability. nih.govresearchgate.net

The use of Dapagliflozin-d5 as a tracer is instrumental in identifying and quantifying metabolites. When analyzed by high-resolution mass spectrometry, metabolites of the deuterated drug exhibit a characteristic mass shift (+5 Da) and isotopic pattern, making them readily distinguishable from endogenous molecules and metabolites of any co-administered unlabeled drug.

The predominant metabolic pathway for Dapagliflozin is glucuronidation, leading to the formation of Dapagliflozin 3-O-glucuronide. nih.govcaldic.com This metabolite is pharmacologically inactive. nih.gov Other minor metabolic pathways that have been identified through these preclinical studies include hydroxylation and O-deethylation. nih.govresearchgate.net The ability to synthesize stable isotope-labeled versions of these metabolites is also crucial, as they can serve as internal standards for definitive quantification in biological samples like plasma and urine. researchgate.net

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. For Dapagliflozin, studies using human liver microsomes and recombinant human enzymes have been critical. In these assays, Dapagliflozin-d5 can be used to accurately quantify the rate of metabolism by specific enzyme isoforms.

Research has definitively shown that the metabolism of Dapagliflozin is predominantly mediated by uridine (B1682114) diphosphate-glucuronosyltransferase 1A9 (UGT1A9). nih.govcaldic.com This enzyme is highly expressed in both the liver and the kidneys, which are the primary sites of Dapagliflozin metabolism. nih.govcaldic.comnih.gov Studies have also indicated that cytochrome P450 (CYP) enzymes play a minimal role in its clearance, which is a favorable characteristic as it reduces the potential for CYP-mediated drug-drug interactions. nih.gov

Use in Animal Models for Quantitative Pharmacokinetic Studies

This compound is a vital tool for quantitative pharmacokinetic (PK) studies in animal models such as rats, dogs, and monkeys. nih.gov In these in vivo studies, the deuterated compound is used as an internal standard for the bioanalysis of plasma, urine, and tissue samples, ensuring the accuracy of concentration measurements of the administered unlabeled Dapagliflozin.

Following oral or intravenous administration of Dapagliflozin to preclinical species, blood samples are collected at various time points. The concentration of Dapagliflozin in the plasma is then determined by LC-MS/MS, using Dapagliflozin-d5 as the internal standard. This allows for the precise calculation of key PK parameters.

Preclinical studies in rats and dogs have been essential for understanding the drug's profile. For example, a study involving the co-administration of Dapagliflozin and Donafenib in rats utilized these methods to determine pharmacokinetic parameters. The data revealed that multiple doses of Donafenib increased the area under the curve (AUC) of Dapagliflozin by 1.61-fold and reduced its apparent clearance by 40.50%, suggesting a significant drug-drug interaction at the metabolic level in this species. nih.gov

Table 2: Example Pharmacokinetic Parameters of Dapagliflozin in Rats (Control Group)

ParameterValueUnit
Cmax (Maximum Concentration)1056.88 ± 224.21ng/mL
AUC (0-t) (Area Under the Curve)3128.41 ± 584.22ng·h/mL
CLz/F (Apparent Clearance)3.41 ± 0.68L/h/kg

Data derived from a pharmacokinetic interaction study in rats. nih.gov

Understanding where a drug and its metabolites distribute in the body is critical for assessing its potential sites of action and toxicity. While radiolabeled compounds are often used for whole-body autoradiography, LC-MS/MS methods using a deuterated internal standard like Dapagliflozin-d5 are essential for quantitative analysis of drug concentrations in specific tissues.

After administration of Dapagliflozin to animal models, various tissues are harvested. The concentration of Dapagliflozin and its key metabolites are then measured. Dapagliflozin is known to have extensive extravascular distribution. nih.govcaldic.com Studies with similar SGLT2 inhibitors have shown high distribution to key organs such as the kidneys, liver, and intestinal tract, which is consistent with Dapagliflozin's sites of action and metabolism. mdpi.com For instance, research on the SGLT2 inhibitor enavogliflozin in mice revealed the highest drug concentrations in the kidneys, followed by the large intestine, stomach, and liver. mdpi.com Such quantitative tissue distribution studies, enabled by accurate bioanalytical methods using stable-isotope labeled standards, are crucial for building physiologically based pharmacokinetic (PBPK) models that can predict drug disposition in humans.

Tracing Carbon Flow and Metabolic Pathways using Deuterated or Carbon-13 Labeled Analogs

In preclinical metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules through complex biochemical pathways. Analogs of drugs, such as Dapagliflozin, can be synthesized with heavy isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). For instance, Dapagliflozin-¹³C₆ is a version of the drug labeled with six carbon-13 atoms medchemexpress.com. While deuterated forms like this compound primarily serve as internal standards for highly accurate quantification in mass spectrometry, the underlying principle of isotopic labeling is central to metabolic tracer studies nih.govlgcstandards.com. These tracer studies utilize isotope-labeled substrates, such as glucose, to map the flow of atoms and elucidate how drugs like Dapagliflozin modulate metabolic networks.

Application of Stable Isotope Tracers in Glucose Metabolism Studies

The use of stable isotopes, particularly deuterium, has revolutionized the study of glucose metabolism by enabling dynamic, non-invasive imaging of metabolic processes in living tissues. Unlike radioactive tracers used in Positron Emission Tomography (PET), stable isotopes are non-radioactive, which allows for safer longitudinal measurements nih.gov.

Techniques such as Deuterium Metabolic Imaging (DMI) and Spectral Tracing of Deuterium Isotope (STRIDE) microscopy utilize deuterium-labeled glucose (e.g., [D₇]-glucose) to follow its metabolic journey. After administration, the deuterium atoms are incorporated into downstream metabolites and macromolecules. Advanced imaging can then detect the unique spectral signature of the carbon-deuterium (C-D) bonds, allowing researchers to visualize the synthesis of new DNA, proteins, lipids, and glycogen derived from the initial glucose pool researchgate.netspringernature.comcolumbia.edu.

These methods provide high-resolution maps of glucose utilization and can distinguish between different metabolic pathways, such as glycolysis and the Krebs cycle nih.gov. This offers a significant advantage over techniques like FDG-PET, which primarily measure glucose uptake but provide limited information on the subsequent metabolic fate of the glucose nih.gov.

Table 1: Overview of Stable Isotope Tracing Techniques in Glucose Metabolism Research
TechniqueIsotope UsedPrincipleKey Applications & FindingsReference
Deuterium Metabolic Imaging (DMI)Deuterium (²H)Administration of a deuterium-labeled substrate (e.g., glucose) followed by magnetic resonance spectroscopy (MRS) to detect the labeled metabolites.Enables dynamic tracking of glucose transport, glycolysis, and the Krebs cycle. Can differentiate metabolic profiles between normal and tumor tissues. nih.govescholarship.org nih.govescholarship.org
Spectral Tracing of Deuterium Isotope (STRIDE)Deuterium (²H)Based on stimulated Raman scattering (SRS) imaging, it visualizes the distinct spectra of C-D bonds transferred from deuterated glucose to newly synthesized macromolecules.Allows for optical imaging of newly synthesized lipids, proteins, DNA, and glycogen in various tissues, including brain, liver, and tumors. researchgate.netspringernature.comcolumbia.edu researchgate.netspringernature.comcolumbia.edu
¹³C Stable Isotope TracingCarbon-13 (¹³C)Incubation of tissues or cells with ¹³C-labeled substrates (e.g., ¹³C₆-glucose) followed by mass spectrometry or MRS to measure ¹³C enrichment in downstream metabolites.Precisely quantifies flux through specific pathways, such as the entry of glucose-derived carbon into the Krebs cycle via citrate. biorxiv.orgresearchgate.net biorxiv.orgresearchgate.net

Insights into Biochemical Pathways Affected by Dapagliflozin (e.g., lipid metabolism, ketogenesis, if applicable to tracer use)

Stable isotope tracing has been instrumental in clarifying the specific metabolic shifts induced by Dapagliflozin. Rather than using labeled Dapagliflozin as a tracer itself, studies administer unlabeled Dapagliflozin and use labeled substrates like ¹³C-glucose to observe the drug's effect on metabolic pathways.

A key study investigated the effects of Dapagliflozin in the 5X-FAD mouse model of Alzheimer's Disease, a condition linked to aberrant glucose metabolism. Researchers used stable isotope tracing with ¹³C₆-glucose in isolated synaptic nerve terminals ('synaptosomes'). They found that in the disease model, the enrichment of ¹³C from glucose into citrate (a key entry point into the Krebs cycle) was significantly reduced. Treatment with Dapagliflozin preserved this metabolic flux, indicating a restoration of normal glucose metabolism at the synapse biorxiv.orgresearchgate.net.

Table 2: Effect of Dapagliflozin on ¹³C-Glucose Metabolism in Synaptosomes from 5X-FAD Mice
MetaboliteMeasurement5X-FAD (Vehicle)5X-FAD + DapagliflozinSignificanceReference
Citrate¹³C Enrichment (%)ReducedPreserved / NormalizedDemonstrates preservation of glucose entry into the Krebs cycle. biorxiv.orgresearchgate.net

Furthermore, tracer studies in humans have elucidated Dapagliflozin's impact on whole-body metabolism. In a study involving individuals with type 1 diabetes undergoing insulin withdrawal, stable isotopes were used to measure glucose flux and lipolysis. At baseline, Dapagliflozin treatment significantly increased the rate of glucose appearance (Ra) compared to placebo. Following insulin withdrawal, the drug led to a higher rate of glucose disappearance (Rd) from the blood and a small but significant increase in lipolysis, as measured by the rate of appearance of glycerol diabetesjournals.org.

These tracer-based findings provide a mechanistic basis for the broader metabolic changes observed with Dapagliflozin, namely the shift towards fat utilization and ketone production. By promoting the excretion of glucose, the drug induces a mild, systemic state of carbohydrate deficit. This shift enhances fatty acid β-oxidation and upregulates the expression of key ketogenic genes in the liver, such as CPT1a and HMGCS2 nih.govresearchgate.net. The result is an increase in the production and circulation of ketone bodies like β-hydroxybutyrate (BOHB) nih.govnih.govmdpi.com. The tracer studies confirm that this process is fueled, in part, by an increase in lipolysis, where fats are broken down to provide the substrates for ketogenesis diabetesjournals.org.

Table 3: Metabolic Flux Changes with Dapagliflozin During Insulin Withdrawal
ParameterConditionEffect of Dapagliflozin (vs. Placebo)Metabolic ImplicationReference
Glucose Ra (Rate of Appearance)BaselineSignificantly HigherIncreased endogenous glucose production. diabetesjournals.org
Glucose Rd (Rate of Disappearance)Post-WithdrawalSignificantly HigherIncreased glucose clearance from plasma. diabetesjournals.org
Glycerol Ra (Lipolysis)Post-WithdrawalSignificantly HigherIncreased breakdown of fat tissue. diabetesjournals.org
β-hydroxybutyrate (BOHB)Post-WithdrawalSignificantly HigherIncreased ketone body production. diabetesjournals.org

Dapagliflozin D5 Tetraacetate in Quality Control and Pharmaceutical Development

Establishment of Reference Standards for Dapagliflozin (B1669812) and its Impurities

The establishment of well-characterized reference standards is a fundamental requirement in pharmaceutical development and quality control. synzeal.com These standards serve as the benchmark against which the identity, purity, and strength of a drug substance and its formulated product are measured. For Dapagliflozin, this includes creating reference standards for the active pharmaceutical ingredient (API) itself and for any potential impurities that may arise during synthesis or degradation. veeprho.com

Dapagliflozin-d5 Tetraacetate is utilized as an internal standard in analytical procedures. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known concentration to samples being analyzed. By comparing the analytical response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be compensated for, leading to more accurate quantification.

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards, particularly in mass spectrometry-based methods. The deuterium (B1214612) (d5) labeling gives it a distinct mass from the unlabeled Dapagliflozin, allowing for its clear differentiation by the detector, while its chemical behavior remains nearly identical. The tetraacetate form is often a synthetic intermediate, providing a stable, well-characterized version of the molecule suitable for use as a reference material in various analytical applications. cleanchemlab.com These standards are essential for method development, validation, and stability studies, ensuring that analytical data meets stringent regulatory compliance. synzeal.com

Purity Assessment and Quantification of Dapagliflozin Active Pharmaceutical Ingredient (API)

Accurate determination of the purity and concentration of the Dapagliflozin API is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), is a widely used technique for this purpose. ijarmps.orgpharmahealthsciences.netijpsjournal.com In these methods, this compound serves as an ideal internal standard to achieve high levels of accuracy and precision.

When quantifying the Dapagliflozin API in a sample, a precise amount of this compound is added. Both the labeled and unlabeled compounds are then extracted and analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Because the labeled standard experiences the same procedural losses and ionization variability as the analyte, the ratio of their signals provides a highly reliable measure of the API's concentration. This isotopic dilution technique minimizes errors arising from matrix effects or instrument fluctuation.

Numerous validated RP-HPLC methods have been developed for Dapagliflozin quantification, demonstrating excellent linearity, precision, and reproducibility. ijarmps.orgpharmahealthsciences.net The use of a stable isotope-labeled internal standard like this compound further enhances the reliability of these methods, making them suitable for the rigorous demands of pharmaceutical quality control.

Table 1: Example Parameters for RP-HPLC Method for Dapagliflozin API Quantification

ParameterFindingReference
Linearity Range12-28 mcg/mL ijarmps.org
Correlation Coefficient (r²)0.9995 ijarmps.org
Limit of Detection (LOD)5.004 µg/mL ijarmps.org
Limit of Quantification (LOQ)15.164 µg/mL ijarmps.org
Repeatability (%RSD)0.462558% ijarmps.org
Accuracy (% Recovery)98.47% - 119.41% nih.gov

Impurity Identification and Quantification in Drug Substances and Products

Controlling impurities in pharmaceutical products is a critical aspect of ensuring patient safety. veeprho.com Regulatory authorities mandate strict limits on the levels of impurities. veeprho.com Analytical methods must be sensitive and accurate enough to detect and quantify these impurities, which are often present at very low concentrations. innovareacademics.in

This compound is instrumental in the accurate quantification of process-related impurities and degradation products of Dapagliflozin. innovareacademics.inscispace.com During method development, chromatographic techniques are optimized to separate Dapagliflozin from all known impurities. innovareacademics.in By spiking the sample with this compound, each identified impurity can be quantified relative to this internal standard. This is particularly valuable for impurities that lack their own specific reference standards.

The use of an isotopic internal standard is crucial for overcoming the analytical challenges associated with low-level impurity analysis, ensuring that the reported levels are accurate and reliable for regulatory submissions and quality control. scispace.comresearchgate.net

Method Validation for Commercial Production and Regulatory Compliance

Before an analytical method can be used for routine quality control in a commercial setting, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. nih.gov This validation is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). ijarmps.orgpnrjournal.com

The validation process assesses several key parameters:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. ijarmps.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components. pnrjournal.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. pharmahealthsciences.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. pnrjournal.com

This compound is a key component in the validation of quantitative methods for Dapagliflozin. By including it as an internal standard throughout the validation studies, the method's performance is demonstrated to be consistently accurate and precise, meeting the stringent requirements for commercial production and regulatory compliance. nih.gov

Table 2: Summary of Validated HPLC Method Parameters for Dapagliflozin Analysis

Validation ParameterSpecification (as per ICH)Typical ResultReference
Linearity (Correlation Coefficient)r² ≥ 0.9990.999 pharmahealthsciences.net
Precision (%RSD)≤ 2%< 1.0% ijarmps.orgpnrjournal.com
Accuracy (% Recovery)98.0% - 102.0%99.23% - 100.38% nih.gov
SpecificityNo interference at the retention time of the analyteMethod is specific ijarmps.orginnovareacademics.in
Robustness%RSD should be within acceptable limitsThe method is robust pnrjournal.com

Role in Drug Substance and Drug Product Release Testing

Release testing is the final step in the quality control process before a batch of drug substance or drug product is released for sale. The specifications for release include tests for identity, assay (potency), and purity (impurities). geneesmiddeleninformatiebank.nl

The validated analytical methods that utilize this compound as an internal standard are employed for the routine release testing of every commercial batch of Dapagliflozin. For the drug substance (API), these tests confirm its identity and ensure that its purity and impurity levels meet the established specifications. geneesmiddeleninformatiebank.nl

For the finished drug product (e.g., tablets), these methods are used to determine the amount of Dapagliflozin present (assay) and to quantify any degradation products that may have formed during manufacturing or storage. geneesmiddeleninformatiebank.nl Additionally, dissolution testing, which measures the rate at which the drug is released from the tablet, also relies on accurate quantification of Dapagliflozin in the dissolution medium. nih.govfda.gov The consistent use of this compound ensures the reliability of these critical tests, guaranteeing that each batch of medication meets the required quality standards before reaching the patient.

Future Perspectives and Emerging Research Avenues

Advancements in Deuterium (B1214612) Labeling Techniques for Complex Molecules

The synthesis of complex deuterated molecules like Dapagliflozin-d5 Tetraacetate has been made possible by significant progress in isotopic labeling techniques. Historically, the introduction of deuterium into organic molecules was often a lengthy process, but modern methods offer greater efficiency and precision. researchgate.netresearchgate.net

Recent years have seen a surge in new methodologies for the isotopic enrichment of organic molecules. researchgate.netnih.gov Key advancements include:

Late-Stage Functionalization: The development of late-stage hydrogen isotope exchange (HIE) reactions is a particularly impactful advancement. acs.org These methods allow for the introduction of deuterium into a complex molecule at a final or near-final step in the synthesis. This is highly efficient and avoids the need to carry the isotopic label through a multi-step synthesis.

Catalysis: A variety of catalysts, including those based on iridium and palladium, have been developed to facilitate HIE reactions with high selectivity. musechem.comnih.gov These catalysts can direct the deuterium exchange to specific positions on a molecule, which is crucial for creating precisely labeled compounds. researchgate.net Photocatalysis is also emerging as a powerful tool for dehalogenative deuteration. researchgate.net

Deuterium Sources: While deuterium gas (D2) has been a traditional source, researchers are increasingly using heavy water (D2O) as a safer and more convenient alternative. researchgate.netnih.gov

These advanced techniques are critical for producing complex molecules like this compound, which serve as invaluable tools in pharmaceutical research. researchgate.net

Table 1: Modern Deuterium Labeling Techniques

Technique Description Advantages
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium on a fully formed molecule. Atom-economical, suitable for late-stage labeling. acs.org
Transition-Metal Catalysis Use of catalysts (e.g., Iridium, Ruthenium) to direct the position of deuterium labeling. researchgate.netmusechem.com High regioselectivity and efficiency.
Photocatalysis Light-induced reactions to facilitate deuteration, often under mild conditions. researchgate.net High functional group tolerance, scalable.
Biocatalysis Use of enzymes for highly selective and asymmetric deuteration. researchgate.net Environmentally friendly, high stereoselectivity.

Integration of this compound in Advanced Metabolomics Workflows

Stable isotope-labeled compounds are indispensable in quantitative mass spectrometry. acs.org this compound is ideally suited for use as an internal standard in advanced metabolomics workflows to study the effects of its non-labeled counterpart, dapagliflozin (B1669812). clearsynth.comthermofisher.com

Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological processes and can reveal how a drug like dapagliflozin affects metabolic pathways. nih.govmdpi.com In such studies, a known quantity of the deuterated standard (this compound) is added to biological samples. Because it is chemically identical to the analyte (dapagliflozin) but has a different mass, it can be distinguished by a mass spectrometer. musechem.com

This approach allows for precise quantification by correcting for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. clearsynth.comnih.gov Several metabolomics studies on dapagliflozin have already demonstrated significant alterations in key metabolic pathways, identifying changes in numerous metabolites. springermedizin.denih.govresearchgate.net The use of a dedicated stable isotope-labeled internal standard like this compound is crucial for the accuracy and standardization of such complex analyses. thermofisher.com

Potential for Novel Research Applications Beyond Quantitative Analysis

While its primary use is as an internal standard for quantitative analysis, the unique properties of this compound open doors to novel research applications. The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgchem-station.com

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. taylorandfrancis.com If the cleavage of a C-H bond is a rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can significantly slow down the metabolic process. nih.govnih.gov This effect can be leveraged in several ways:

Metabolic Pathway Elucidation: By strategically placing deuterium atoms at different positions on the dapagliflozin molecule, researchers can investigate its metabolic fate in detail. If deuteration at a specific site slows the formation of a particular metabolite, it provides strong evidence that this site is involved in the metabolic pathway. taylorandfrancis.comnih.gov

Improving Pharmacokinetic Profiles: The KIE has been successfully used to develop "deuterated drugs" with improved pharmacokinetic properties. nih.govneulandlabs.com By slowing metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency. wikipedia.org Research on deuterated SGLT2 inhibitors has shown they can have a longer half-life and lower oral clearance while maintaining their inhibitory activity. researchgate.netsemanticscholar.org

Reducing Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. If deuteration can "shunt" metabolism away from the pathway that produces a toxic metabolite, it could result in a safer drug. researchgate.net

Table 2: Applications of the Kinetic Isotope Effect

Application Area Description Potential Benefit for Dapagliflozin Research
Mechanistic Studies Using KIE to determine if C-H bond breaking is a rate-determining step in a reaction. wikipedia.org Precisely map the metabolic pathways of dapagliflozin.
Pharmacokinetics Slowing down metabolism to alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org Investigate the potential for a longer-acting version of the drug.
Drug Safety Redirecting metabolism away from pathways that form toxic byproducts. researchgate.net Explore possibilities for reducing potential off-target effects.

Development of Next-Generation Stable Isotope-Labeled SGLT2 Inhibitors for Research

The development of this compound is part of a broader trend in creating sophisticated research tools for important drug classes like the sodium-glucose cotransporter 2 (SGLT2) inhibitors. fda.gov The success of first-generation SGLT2 inhibitors has spurred extensive research to understand their full range of effects and to develop new agents with improved properties. mdpi.comnih.gov

Future development in this area is likely to focus on:

Expanding the Library of Labeled Inhibitors: Creating a comprehensive suite of stable isotope-labeled versions of various SGLT2 inhibitors (e.g., Canagliflozin, Empagliflozin, Ertugliflozin) would provide researchers with essential tools for head-to-head comparative studies. nih.govmedchemexpress.com Syntheses for labeled versions of other SGLT2 inhibitors have already been reported. nih.gov

Multi-Isotope Labeling: Incorporating other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), in addition to deuterium, can provide even more detailed information in metabolic tracing studies.

Deuterated Analogs for Therapeutic Use: Based on research using tools like this compound, there is potential for the development of next-generation SGLT2 inhibitors that are themselves deuterated drugs, designed for improved therapeutic profiles, such as longer duration of action. researchgate.netsemanticscholar.org

The continued innovation in the synthesis and application of stable isotope-labeled compounds will be a critical driver of future discoveries in the pharmacology of SGLT2 inhibitors. rsc.org

Q & A

Q. What are the established synthetic routes for preparing Dapagliflozin-d5 Tetraacetate, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized through sequential deuteration and acetylation of the parent compound. Key steps include:

  • Deuteration : Selective incorporation of deuterium at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled pH and temperature to minimize isotopic scrambling .
  • Acetylation : Protection of hydroxyl groups via acetic anhydride in the presence of catalysts like pyridine or DMAP, followed by purification using column chromatography or recrystallization . Optimization involves monitoring reaction progress via LC-MS and adjusting stoichiometry to reduce side products (e.g., partial acetylated derivatives) .

Q. Which analytical methods are most effective for characterizing this compound and ensuring batch-to-batch consistency?

  • LC-MS/MS : Quantifies deuterium incorporation efficiency (>99% isotopic purity) and detects trace impurities (e.g., non-deuterated analogs) .
  • ¹H/¹³C NMR : Confirms acetylation completeness by observing the absence of hydroxyl proton signals and shifts in acetate methyl groups (~2.0–2.3 ppm) .
  • HPLC-UV : Validates purity using gradient elution (C18 columns, acetonitrile/water mobile phase) with UV detection at 210–230 nm .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

The deuterated tetraacetate form serves as a stable isotope-labeled tracer in mass spectrometry-based assays:

  • Sample Preparation : Spiked into biological matrices (plasma, urine) to correct for matrix effects and ionization variability .
  • Quantification : Paired with unlabeled Dapagliflozin for parallel monitoring via MRM (multiple reaction monitoring) transitions, ensuring precise measurement of drug metabolism and excretion kinetics .

Advanced Research Questions

Q. What experimental strategies address deuterium isotope effects (DIEs) in metabolic studies of this compound?

DIEs arise from altered bond dissociation energies in deuterated compounds. To mitigate confounding results:

  • Comparative PK/PD Studies : Co-administer deuterated and non-deuterated forms in animal models to isolate isotope-specific effects on clearance rates and enzyme binding .
  • Computational Modeling : Predict DIEs using density functional theory (DFT) to simulate hydrogen/deuterium exchange impacts on metabolic pathways .

Q. How can researchers resolve contradictions in stability data between accelerated degradation studies and long-term storage conditions?

Discrepancies often stem from hydrolysis of acetate groups under acidic/alkaline conditions. Methodological solutions include:

  • Forced Degradation Studies : Expose the compound to extreme pH, heat, and light to identify degradation products (e.g., deacetylated metabolites) via LC-HRMS .
  • Real-Time Stability Monitoring : Store samples at controlled temperatures (-80°C) with desiccants and periodically assess purity using validated stability-indicating assays .

Q. What advanced impurity profiling techniques are recommended for this compound in GMP-compliant research?

  • 2D-LC/MS : Separates co-eluting impurities (e.g., process-related acetylated byproducts) using orthogonal chromatography .
  • ICP-MS : Detects residual metal catalysts (e.g., Pd, Pt) from deuteration steps at sub-ppm levels .

Q. How do in vitro binding assays for SGLT2 inhibition align with in vivo efficacy data for deuterated analogs?

  • In Vitro : Use CHO-K1 cells expressing human SGLT2 to measure IC₅₀ shifts caused by deuteration .
  • In Vivo : Compare glucose excretion rates in diabetic rodent models, adjusting for deuterium-induced changes in bioavailability .

Q. What mechanistic insights can be gained from studying biomolecular interactions of this compound using cryo-EM or X-ray crystallography?

Structural analysis reveals:

  • Binding Pocket Dynamics : Deuterium’s larger atomic radius may subtly alter hydrogen-bonding networks with SGLT2 residues .
  • Acetylation Effects : Bulky acetate groups could sterically hinder interactions with transport proteins, requiring molecular dynamics simulations to validate .

Q. What are the challenges in scaling up this compound synthesis while maintaining isotopic integrity?

  • Isotopic Dilution : Minimize exposure to protic solvents during large-scale reactions to prevent deuterium loss .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor deuteration efficiency in real time .

Q. How can researchers validate the pharmacokinetic relevance of deuterated metabolites observed in preclinical models?

  • Radiolabeled Tracers : Use ¹⁴C-labeled this compound to track metabolite distribution in tissues via autoradiography .
  • Cross-Species Comparisons : Compare metabolite profiles in human hepatocytes and rodent models to identify translatable biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.